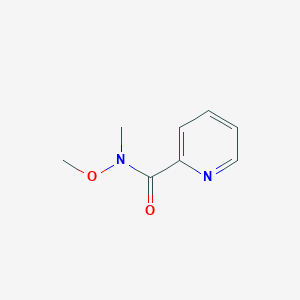

N-Methoxy-N-methylpicolinamide

Beschreibung

Historical Context and Significance in Chemical Sciences

The significance of N-Methoxy-N-methylpicolinamide is deeply rooted in the broader discovery and development of N-methoxy-N-methylamides, commonly known as Weinreb amides. First introduced to the scientific community in 1981 by Steven M. Weinreb and Steven Nahm, these amides revolutionized organic synthesis. wisc.edu Prior to their discovery, the addition of highly reactive organometallic reagents (like Grignard or organolithium reagents) to carboxylic acid derivatives to form ketones was often plagued by over-addition, leading to the formation of tertiary alcohols as undesired byproducts. wisc.edu

Weinreb and Nahm demonstrated that N-methoxy-N-methylamides react with organometallic reagents to form a stable metal-chelated tetrahedral intermediate. wisc.edu This intermediate is stable enough to prevent the common problem of over-addition and only collapses to the desired ketone or aldehyde upon acidic workup. This discovery provided a general and high-yielding method for the synthesis of ketones and aldehydes, a fundamental transformation in organic chemistry.

This compound, as a specific heterocyclic variant of the Weinreb amide, gained importance with the growing interest in pyridine-containing molecules in medicinal chemistry. The pyridine (B92270) moiety is a common feature in many biologically active compounds, and the ability to elaborate its structure using the Weinreb amide functionality has been a key driver of its adoption in research.

Overview of Research Trajectories for this compound and Analogues

Research involving this compound and its analogues has primarily focused on their application as key intermediates in the synthesis of complex target molecules, particularly in the field of medicinal chemistry. A major trajectory has been its use in the synthesis of kinase inhibitors for cancer therapy. For instance, a significant application of a close analogue, 4-chloro-N-methylpicolinamide, is in the multi-step synthesis of Sorafenib (B1663141), a multi-kinase inhibitor used in the treatment of certain types of cancer. researchgate.net

The research has also expanded to include the synthesis and biological evaluation of a wide array of N-methylpicolinamide derivatives. These studies often involve modifying the pyridine ring or the amide functionality to explore structure-activity relationships (SAR). For example, researchers have synthesized series of N-methylpicolinamide-4-thiol derivatives and evaluated their potential as antitumor agents, with some compounds showing potent activity against various cancer cell lines. mdpi.com

Furthermore, the reactivity of the N-methoxy-N-methylamide group itself continues to be an area of investigation. Studies have explored its use as a directing group in C-H activation reactions, a powerful strategy for the efficient and selective functionalization of organic molecules. rsc.org This line of research aims to further expand the synthetic utility of Weinreb amides, including this compound, beyond their traditional role in ketone and aldehyde synthesis.

Scope and Objectives of Current Review

This review aims to provide a focused and comprehensive overview of the chemical compound this compound within the context of academic research. The primary objective is to detail its synthesis, chemical properties, and significant applications, drawing exclusively from scientific literature. This article will adhere strictly to the outlined topics, presenting detailed research findings and relevant data.

Interactive Data Tables

Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₈H₁₀N₂O₂ |

| Molecular Weight | 166.18 g/mol |

| CAS Number | 148493-07-6 |

| Appearance | Not explicitly stated in provided results, but analogues are often solids or oils. |

| Melting Point | Not explicitly stated in provided results. |

| Boiling Point | Not explicitly stated in provided results. |

| Solubility | Soluble in common organic solvents like THF. wisc.edu |

Selected Analogues of this compound Mentioned in Research

| Compound Name | Key Differentiating Feature | Research Context |

| 4-Chloro-N-methylpicolinamide | Chlorine atom at the 4-position of the pyridine ring. | Intermediate in the synthesis of Sorafenib. |

| 4-Chloro-N-methoxy-N-methylpicolinamide | Chlorine atom at the 4-position of the pyridine ring. | Organic synthesis intermediate. |

| 4-(4-Aminophenoxy)-N-methylpicolinamide | Aminophenoxy substituent at the 4-position. | Investigated for anticancer activity. |

| N-Methylpicolinamide-4-thiol derivatives | Thiol group at the 4-position and various substituents. | Synthesized and evaluated as potential antitumor agents. mdpi.com |

| N-benzyl-6-methylpicolinamide | Benzyl (B1604629) group on the amide nitrogen and a methyl group at the 6-position. | Investigated as a potential scaffold for bleaching herbicides. researcher.life |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

N-methoxy-N-methylpyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-10(12-2)8(11)7-5-3-4-6-9-7/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDRKBLOKFWKWKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)C1=CC=CC=N1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40474009 | |

| Record name | N-METHOXY-N-METHYLPICOLINAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40474009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148493-07-6 | |

| Record name | N-METHOXY-N-METHYLPICOLINAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40474009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization of N Methoxy N Methylpicolinamide

Established Synthetic Routes to N-Methoxy-N-methylpicolinamide

The synthesis of this compound can be achieved through various established methods, ranging from classical amide formation reactions to more modern, efficient one-pot procedures.

Classical Picolinamide (B142947) Synthesis Approaches

Classical methods for forming the picolinamide scaffold typically involve the activation of the carboxylic acid group of picolinic acid, followed by reaction with the desired amine. A common approach is the conversion of the carboxylic acid to an acid chloride, which is a more reactive acylating agent. This is often achieved by treating picolinic acid with a reagent like thionyl chloride. The resulting picolinoyl chloride is then reacted with N,O-dimethylhydroxylamine to yield this compound.

Another established route involves the use of coupling reagents that facilitate amide bond formation directly from the carboxylic acid, avoiding the need to isolate the highly reactive acid chloride. Reagents such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are used in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) to activate the picolinic acid, which then readily reacts with the amine. google.com These methods are fundamental in peptide chemistry and have been widely adapted for the synthesis of various amides, including picolinamides. researchgate.net

A general scheme for these classical approaches is as follows:

Acid Chloride Formation : Picolinic acid is reacted with thionyl chloride or oxalyl chloride.

Amidation : The formed picolinoyl chloride is reacted with N,O-dimethylhydroxylamine hydrochloride in the presence of a base.

Alternatively:

Coupling Agent Activation : Picolinic acid is mixed with a coupling agent (e.g., HBTU, HATU) and a base.

Amidation : N,O-dimethylhydroxylamine is added to the activated acid to form the final product.

One-Pot Methodologies for N-Methoxy-N-methyl Amides from Carboxylic Acids

More recently, efficient one-pot methodologies have been developed for the synthesis of N-methoxy-N-methylamides (Weinreb amides) directly from carboxylic acids, offering advantages such as milder reaction conditions, shorter reaction times, and operational simplicity. tandfonline.com These methods are broadly applicable to a wide range of aliphatic and aromatic carboxylic acids, including picolinic acid. tandfonline.com

One such method employs trichloromethyl chloroformate in the presence of triethylamine. tandfonline.comtandfonline.com The carboxylic acid reacts to form a mixed carbonic anhydride (B1165640) as an activated intermediate. Subsequent nucleophilic attack by N,O-dimethylhydroxylamine affords the desired Weinreb amide in excellent yields. tandfonline.comtandfonline.com The reaction typically proceeds smoothly at room temperature. tandfonline.com

Another one-pot procedure utilizes trichloroacetonitrile (B146778) (TCA) and triphenylphosphine (B44618) (TPP). orientjchem.org It is proposed that the carboxylic acid is converted in situ to the corresponding acid chloride, which then reacts with N,O-dimethylhydroxylamine to produce the Weinreb amide. orientjchem.org These one-pot syntheses represent a significant improvement over classical methods by reducing the number of synthetic steps and purification procedures. osti.gov

Table 1: Comparison of Reagents in One-Pot Synthesis of Weinreb Amides

| Reagent System | Proposed Intermediate | Key Advantages |

|---|---|---|

| Trichloromethyl Chloroformate / Triethylamine | Mixed Carbonic Anhydride | High yields, mild conditions, short reaction times. tandfonline.com |

| Trichloroacetonitrile / Triphenylphosphine | In situ Acid Chloride | Flexible, one-pot process. orientjchem.org |

| 2-Chloro-1-methylpyridinium Iodide | Activated Ester | High yields, proceeds without racemization for chiral acids. researchgate.net |

Synthesis and Characterization of this compound Derivatives

The N-methylpicolinamide core structure is a valuable scaffold that has been chemically modified to produce a variety of derivatives for investigation in medicinal chemistry and materials science.

N-Methylpicolinamide-4-thiol Derivatives

A series of novel N-methylpicolinamide-4-thiol derivatives have been synthesized and evaluated for their potential as antitumor agents. researchgate.net The synthetic route commences with the conversion of 2-picolinic acid to 4-chloro-N-methylpicolinamide. This key intermediate is then subjected to nucleophilic aromatic substitution with a thiourea (B124793) derivative, followed by cyclization to introduce various heterocyclic rings at the 4-position of the picolinamide core. researchgate.net The structures of the resulting compounds are typically confirmed using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and mass spectrometry.

N-Methyl-4-phenoxypicolinamide Derivatives

N-Methyl-4-phenoxypicolinamide derivatives represent another class of compounds synthesized for biological evaluation. mdpi.comresearchgate.net The general synthesis starts with 4-chloro-N-methylpicolinamide, which is prepared from 2-picolinic acid. mdpi.com This intermediate is then reacted with a substituted 4-aminophenol (B1666318) in the presence of a base, such as potassium tert-butoxide, to form a 4-(4-aminophenoxy)-N-methylpicolinamide core via a nucleophilic aromatic substitution reaction. mdpi.comchemicalbook.com This core structure can be further derivatized. For example, reaction with various isothiocyanates or substituted benzoyl chlorides leads to a diverse library of N-methyl-4-phenoxypicolinamide derivatives. mdpi.comresearchgate.net

Table 2: Synthesis of N-Methyl-4-(4-aminophenoxy)picolinamide Derivatives

| Step | Starting Materials | Reagents | Product |

|---|---|---|---|

| 1 | 4-Chloro-N-methylpicolinamide, 4-Aminophenol | Potassium tert-butoxide, Potassium carbonate, DMF | 4-(4-Aminophenoxy)-N-methylpicolinamide. mdpi.com |

| 2 | 4-(4-Aminophenoxy)-N-methylpicolinamide, Arylhydrazide, Isothiocyanate | Ethanol | Thiadiazole-substituted derivatives. mdpi.com |

| 3 | 4-(4-Aminophenoxy)-N-methylpicolinamide, 2-bromo-1-phenylethanone derivative | Ethanol | Thiazole-substituted derivatives. mdpi.com |

Pyridyl Analogues in Antitubercular Research

The pyridine (B92270) ring is a common structural motif in compounds developed for antitubercular research. derpharmachemica.com The picolinamide scaffold, being a pyridine derivative itself, has been utilized and modified in the search for new agents against Mycobacterium tuberculosis. For example, imidazo[1,2-a]pyridine-3-carboxamides have been identified as potent inhibitors of mycobacterial energy production. mdpi.com

Furthermore, research into analogues of the antituberculosis drug bedaquiline (B32110) has explored replacing its quinoline (B57606) core with other heterocyclic systems. Analogues featuring a 3,5-dimethoxy-4-pyridyl C-unit have shown high antibacterial potency. nih.gov This line of research demonstrates the chemical tractability of the pyridyl scaffold and its importance in developing new therapeutic candidates. The synthesis of these complex analogues often involves multi-step sequences, including metal-catalyzed cross-coupling reactions and the construction of substituted heterocyclic rings. nih.govnih.gov The structural modifications aim to explore the structure-activity relationship (SAR) and improve the pharmacological profile of the lead compounds. mdpi.comnih.gov

Thienopyrimidine-Substituted N-Methylpicolinamide Derivatives

The synthesis of N-methylpicolinamide derivatives incorporating a thienopyrimidine moiety has been a significant area of research, primarily driven by the search for novel therapeutic agents. These compounds are typically synthesized through multi-step sequences, often beginning with the construction of the thieno[2,3-d]pyrimidin-4-one scaffold. researchgate.net A common method involves the cyclization of 2-aminothiophene-3-carboxylate derivatives with reagents like formamide (B127407) or formamidine (B1211174) acetate. researchgate.net

Once the core thienopyrimidine structure is established, it can be further modified. For instance, the 4-position of the thienopyrimidin-4-one can be chlorinated using agents like phosphoryl chloride, creating a reactive site for subsequent nucleophilic substitution. This chloro derivative is then coupled with a suitably functionalized N-methylpicolinamide fragment, often one bearing a hydroxyl or amino group, to yield the final hybrid molecule.

Researchers have designed and synthesized several series of these derivatives to explore their biological activities. nih.govnih.gov In one such study, four series of N-methylpicolinamide and thienopyrimidine derivatives bearing a pyridazinone moiety were synthesized and evaluated for their potential as c-Met kinase inhibitors. nih.gov The general synthetic approach involved linking the N-methylpicolinamide and thienopyrimidine cores through various linkers. The most promising compound from this series, compound 43 , demonstrated superior activity against several cancer cell lines and selectively inhibited c-Met kinase with an IC50 value of 16 nM. nih.gov

Another study focused on designing thienopyrimidine/N-methylpicolinamide derivatives as inhibitors of the NF-κB and TAK1 signaling pathways. researchgate.netnih.gov This work also involved a multi-step synthesis to couple the two heterocyclic systems. The resulting compounds were evaluated for their activity against three cancer cell lines, with compound 38 emerging as a potent inhibitor of both TAK1 kinase and the NF-κB pathway. researchgate.netnih.gov

| Compound ID | Target | Key Findings | Reference |

|---|---|---|---|

| Compound 43 | c-Met kinase | Showed selective inhibition with an IC50 value of 16 nM, comparable to the control Foretinib. Exhibited potent activity against A549, HepG2, and MCF-7 cancer cell lines. | nih.gov |

| Compound 38 | TAK1 kinase, NF-κB pathway | Inhibited TAK1 kinase and NF-κB signaling with IC50 values of 0.58 µM and 0.84 µM, respectively. Induced cell cycle arrest and apoptosis in A549 cells. | researchgate.netnih.gov |

Benzofuran-Containing N-Methylpicolinamide Derivatives

The incorporation of a benzofuran (B130515) scaffold into N-methylpicolinamide derivatives represents another strategy for generating structurally diverse compounds. Benzofuran and its analogues are important structures in drug discovery due to their wide range of pharmacological activities. researchgate.net The synthesis of these derivatives often leverages the reactivity of chalcones as key intermediates. nih.gov

A general approach involves the synthesis of (N-methylpicolinamide-4-oxy) chalcones. researchgate.net These chalcone (B49325) derivatives can then undergo cyclization reactions to form various heterocyclic systems. For example, condensation of benzofuran chalcones with reagents like guanidine (B92328) hydrochloride can yield pyrimidine-containing benzofuran structures. nih.gov

While direct examples of coupling N-methylpicolinamide with a pre-formed benzofuran are less common in the reviewed literature, the synthesis of hybrid molecules containing both motifs is an active area of research. For instance, a series of sorafenib (B1663141) derivatives, which feature an N-methylpicolinamide core, were synthesized as chalcones and evaluated for their cytotoxicity against various cancer cell lines. researchgate.net The results indicated that these compounds possess moderate to good antitumor activity, with compound 5c being particularly effective. researchgate.net

The synthesis of benzofuran-containing compounds can be achieved through various established methods, such as the Perkin synthesis from coumarin (B35378) or the McMurry reaction involving intramolecular cyclization of ketoesters. jocpr.com More recent methods include NBS or NIS mediated electrophilic cyclization. nih.gov These synthetic routes provide access to a wide array of substituted benzofurans that could potentially be coupled with N-methylpicolinamide to create novel derivatives.

| Compound Class | Synthetic Intermediate | Key Findings | Reference |

|---|---|---|---|

| (N-methylpicolinamide-4-oxy) chalcones | Chalcones | Compound 5c showed significant cytotoxic activity against A549, HepG2, MCF-7, and PC-3 cancer cell lines. | researchgate.net |

| Benzofuran-pyrimidine hybrids | Benzofuran chalcones | Chalcones serve as versatile intermediates for synthesizing more complex heterocyclic systems like pyrimidines. | nih.gov |

Other Functionalized N-Methylpicolinamide Scaffolds

The N-methylpicolinamide scaffold has been functionalized with a variety of other chemical moieties to explore a wide chemical space. The picolinamide group itself is often used as a directing group in C-H activation reactions, enabling the synthesis of complex molecules with high regioselectivity. nih.govacs.org

One area of exploration is the synthesis of pyrrolidine derivatives . A palladium-catalyzed, syn-selective aminoalkynylation of olefins has been developed where the picolinamide acts as an intramolecular nucleophile. nih.gov This method allows for the rapid synthesis of functionalized pyrrolidines from readily available starting materials. nih.gov

Another important class of derivatives includes those with a rhodanine scaffold . Rhodanine derivatives are of interest due to their diverse biological activities. clockss.orgmdpi.com For example, N-methyl-4-(4-(4-oxo-2-thioxothiazolidin-3-yl)phenoxy)picolinamide was synthesized in good yield from 2-sulfanylacetic acid and an isothiocyanate precursor. clockss.org

Furthermore, triazole-containing N-methylpicolinamide derivatives have been synthesized and evaluated as potential antitumor agents. In one study, 4-(4-(4-(3-fluorophenyl)-1H-1,2,3-triazol-1-yl)phenoxy)-N-methylpicolinamide was identified as a potent compound. scite.ai

The versatility of the picolinamide directing group has also been exploited in the synthesis of isoquinoline (B145761) derivatives through cobalt-catalyzed C-H/N-H bond activation. acs.org This approach allows for the annulation of benzylamides with alkynes to construct the isoquinoline core. acs.org

| Scaffold | Synthetic Strategy | Key Feature | Reference |

|---|---|---|---|

| Pyrrolidine | Palladium-catalyzed aminoalkynylation | Picolinamide acts as an intramolecular nucleophile. | nih.gov |

| Rhodanine | Reaction with isothiocyanate precursors | Combines two biologically relevant scaffolds. | clockss.org |

| Triazole | Click chemistry or related cyclizations | Leads to potent antitumor agents. | scite.ai |

| Isoquinoline | Cobalt-catalyzed C-H/N-H activation | Picolinamide serves as a traceless directing group. | acs.org |

Advanced Synthetic Strategies and Catalytic Approaches for Picolinamide Formation

The formation of the picolinamide bond and the subsequent functionalization of the picolinamide scaffold have been the subject of numerous advanced synthetic strategies, often relying on transition-metal catalysis. These methods offer efficient and selective routes to a wide range of derivatives.

Cobalt-catalyzed reactions have emerged as a cost-effective and environmentally friendly alternative to noble metal catalysts. chim.it Picolinamide has been successfully used as a traceless directing group in cobalt-catalyzed oxidative annulation reactions for the synthesis of isoquinolines. acs.orgchim.it This method involves the C-H/N-H activation of benzylamides and their reaction with alkynes, using oxygen as the terminal oxidant. acs.org

Palladium-catalyzed reactions are widely used for the functionalization of picolinamide derivatives. The picolinamide group can direct the ortho-C-H alkenylation, which can be followed by an intramolecular cyclization to produce highly functionalized heterocyclic systems like spirocyclic isoindolines. nih.gov Palladium catalysis has also been employed for the alkoxylation of unactivated C(sp3)-H and C(sp2)-H bonds at remote positions, again using the picolinamide as a directing group. acs.org Furthermore, palladium-catalyzed methods have been developed for the construction of cyclophane-braced peptide macrocycles via intramolecular C(sp2)-H arylation. acs.org

Iridium-based catalysts have also found application in reactions involving picolinamide derivatives. For instance, an iridium picolinamide catalyst immobilized on silica (B1680970) has been developed for the hydrogenation of CO2 and the dehydrogenation of formic acid. nih.gov

In addition to these specific catalytic systems, broader strategies like continuous flow asymmetric synthesis are being applied to the production of chiral intermediates for active pharmaceutical ingredients, with some processes utilizing chiral picolinamide catalysts. nih.gov The development of novel coupling reagents and catalytic systems continues to expand the toolkit available for the synthesis and derivatization of picolinamides. google.com

| Catalyst Type | Reaction Type | Key Application | Reference |

|---|---|---|---|

| Cobalt | C-H/N-H Activation, Oxidative Annulation | Synthesis of isoquinolines using picolinamide as a traceless directing group. | acs.orgchim.it |

| Palladium | C-H Alkenylation, Aminoalkynylation, C-H Arylation | Synthesis of pyrrolidines, isoindolines, and macrocycles. | nih.govacs.org |

| Iridium | Hydrogenation/Dehydrogenation | CO2 hydrogenation and formic acid dehydrogenation. | nih.gov |

| Chiral Catalysts | Asymmetric Synthesis | Continuous flow synthesis of chiral pharmaceutical intermediates. | nih.gov |

Structural Characterization and Analysis of N Methoxy N Methylpicolinamide and Its Analogues

X-ray Crystallographic Analysis and Molecular Conformation

X-ray crystallography is a definitive technique for determining the precise atomic arrangement within a crystal, providing insights into molecular geometry, bond lengths, and angles. anton-paar.com While a specific crystal structure for N-Methoxy-N-methylpicolinamide was not found in the surveyed literature, the analysis of its analogues provides valuable information about the conformational preferences and intermolecular interactions characteristic of this class of compounds.

A notable example is the crystal structure of 4-[4-(3-Methoxybenzamido)phenoxy]-N-methylpicolinamide , an analogue that shares the N-methylpicolinamide moiety. iucr.orgnih.gov The analysis of this structure reveals key details about the spatial arrangement of its constituent rings and functional groups.

The conformation of a molecule is largely defined by the dihedral angles between its constituent planes. In the crystal structure of 4-[4-(3-Methoxybenzamido)phenoxy]-N-methylpicolinamide, the central benzene (B151609) ring is significantly twisted relative to the other aromatic systems. iucr.orgnih.gov The phenyl ring makes a dihedral angle of 78.54 (6)° with the pyridine (B92270) ring and 75.30 (6)° with the 3-methoxyphenyl (B12655295) ring. iucr.org This non-planar conformation is a critical feature of its molecular architecture.

| Ring System 1 | Ring System 2 | Dihedral Angle (°) | Reference |

|---|---|---|---|

| Central Phenyl Ring | Pyridine Ring | 78.54 (6) | iucr.org |

| Central Phenyl Ring | 3-Methoxyphenyl Ring | 75.30 (6) | iucr.org |

The arrangement of molecules in a crystal, known as crystal packing, is governed by a network of intermolecular interactions. mdpi.comrsc.org In the case of 4-[4-(3-Methoxybenzamido)phenoxy]-N-methylpicolinamide, the crystal structure is stabilized by a series of hydrogen bonds. iucr.org Intermolecular N—H···O hydrogen-bonding interactions are observed, linking the amide N-H groups to the oxygen atoms of the 3-methoxyphenyl ring and the carbonyl groups of the amide functionalities. iucr.org These interactions create an extensive three-dimensional network that defines the crystal lattice. iucr.org

Spectroscopic Investigations of this compound and Derivatives

Spectroscopic techniques are essential for confirming the identity and purity of synthesized compounds and for elucidating their electronic and structural features.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the chemical environment of atomic nuclei. The ¹H and ¹³C NMR spectra of this compound derivatives provide characteristic signals that confirm their molecular structure.

For instance, detailed NMR data has been reported for a complex derivative, 6-((4-formyl-2,6-bis((4-(pyridine-4-ylethynyl)phenyl)-ethynyl)phenoxy)methyl)-N-methoxy-N-methylpicolinamide (referred to as S2). rsc.org The ¹H NMR spectrum in CDCl₃ shows characteristic signals for the aromatic protons, the methoxy (B1213986) group, and the N-methyl group. rsc.org Similarly, the ¹³C NMR spectrum displays distinct resonances for the carbonyl carbon, aromatic carbons, and the aliphatic carbons of the methoxy and methyl groups. rsc.org

Spectroscopic data for various N-methylpicolinamide-4-thiol derivatives have also been published, providing further insight into the NMR characteristics of this family of compounds. mdpi.com

| Assignment | ¹H NMR Chemical Shift (δ, ppm) | ¹³C NMR Chemical Shift (δ, ppm) |

|---|---|---|

| Aromatic Protons/Carbons | 9.95 - 7.40 | 189.5 - 117.9 |

| -OCH₃ | 3.66 (br) | 61.5 |

| -NCH₃ | 3.37 | 33.0 (br) |

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound by measuring its mass-to-charge ratio (m/z). High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are crucial for confirming the molecular formula.

HRMS data for several derivatives of this compound have been reported. For the derivative S2, the calculated m/z for the protonated molecule [M+H]⁺ was 703.2345, which closely matched the experimentally found value of 703.2338. rsc.org This confirms the elemental composition of C₄₆H₃₁N₄O₄. rsc.org Similar agreement between calculated and found masses has been reported for other analogues, such as 4-(4-(2-Methoxybenzamido)phenylthio)-N-methylpicolinamide . mdpi.comrsc.org

The fragmentation patterns observed in mass spectrometry can also provide structural information. For amides and amines, characteristic fragmentation includes alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen atom) and cleavage of the bonds next to the carbonyl group. libretexts.orglibretexts.org

| Compound | Molecular Formula | Ion | Calculated m/z | Found m/z | Reference |

|---|---|---|---|---|---|

| S2 | C₄₆H₃₁N₄O₄ | [M+H]⁺ | 703.2345 | 703.2338 | rsc.org |

| 4-(4-Benzamidophenylthio)-N-methylpicolinamide | C₂₀H₁₇N₃OS | [M+H]⁺ | 364.44 | 364.44 | mdpi.com |

| 4-(4-(2-Methoxybenzamido)phenylthio)-N-methylpicolinamide | C₂₁H₁₉N₃O₂S | [M+Na]⁺ | - | 416.14 | mdpi.com |

Conformational Analysis and Stereochemical Considerations

The three-dimensional conformation and stereochemistry of a molecule are critical determinants of its interaction with biological systems. Conformational analysis, aided by both experimental data from X-ray crystallography and computational modeling, reveals the preferred spatial arrangements of a molecule.

The crystallographic data for the analogue 4-[4-(3-Methoxybenzamido)phenoxy]-N-methylpicolinamide demonstrates a distinct, non-planar conformation. iucr.orgnih.gov The significant twist between the pyridine and phenyl rings suggests that the molecule is not rigid and may adopt different conformations in solution. This conformational flexibility can be important for its ability to adapt to binding sites in biological macromolecules.

Stereochemical considerations are also paramount, as different stereoisomers of a chiral molecule can exhibit vastly different biological activities. google.com While the parent this compound is not chiral, the introduction of chiral centers into its derivatives would necessitate the separation and independent evaluation of each stereoisomer. The precise control of stereochemistry during synthesis is a key aspect of medicinal chemistry. epo.org

Medicinal Chemistry and Biological Activity Studies of N Methoxy N Methylpicolinamide Derivatives

Antiproliferative and Antitumor Activities

N-Methoxy-N-methylpicolinamide derivatives have been extensively studied for their ability to inhibit the growth of various human cancer cell lines. These studies have consistently shown that structural modifications to the core molecule can lead to potent compounds with significant cytotoxic effects.

Evaluation in Human Cancer Cell Lines

The antiproliferative activity of this compound derivatives has been assessed against a panel of human cancer cell lines, demonstrating a broad spectrum of activity. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, have been determined for various derivatives against cell lines such as HCT116 (colon cancer), HEPG2 (liver cancer), A549 and H460 (lung cancer), HT29 (colon cancer), MDA-MB-231, and MCF-7 (breast cancer).

Notably, a series of N-methyl-4-phenoxypicolinamide derivatives showed marked antiproliferative activity. One of the most promising compounds from this series, compound 8e , exhibited potent cytotoxicity with IC50 values of 3.6 µM against A549, 1.7 µM against H460, and 3.0 µM against HT-29 cell lines. mdpi.com In another study, thienopyrimidine derivatives incorporating the N-methylpicolinamide moiety were synthesized and evaluated. Among them, compound 38 showed selectivity towards the A549 cell line. researchgate.net Furthermore, N-methylpicolinamide-4-thiol derivatives have been investigated, with compound 6p displaying significant cytotoxicity against the HepG2 and HCT-116 cell lines. doi.org A separate series of 4-(4-formamidophenylamino)-N-methylpicolinamide derivatives also demonstrated the ability to inhibit the proliferation of HepG2 and HCT116 cells at low micromolar concentrations. nih.gov

The antiproliferative effects of these derivatives often surpass those of established anticancer drugs like sorafenib (B1663141) in certain cell lines, highlighting their potential for further development. mdpi.com The diverse range of cancer cell lines susceptible to these compounds underscores the broad applicability of the this compound scaffold in cancer research.

Antiproliferative Activity of this compound Derivatives (IC50, µM)

| Compound/Derivative Series | HCT116 | HEPG2 | A549 | H460 | HT29 | MDA-MB-231 | MCF-7 |

|---|---|---|---|---|---|---|---|

| Compound 8e | - | - | 3.6 mdpi.com | 1.7 mdpi.com | 3.0 mdpi.com | - | - |

| Thienopyrimidine derivatives | Evaluated researchgate.net | - | Selective researchgate.net | - | - | Evaluated researchgate.net | - |

| Compound 6p | <10 doi.org | <10 doi.org | - | - | - | - | - |

| 4-(4-formamidophenylamino) derivatives | Low µM nih.gov | Low µM nih.gov | - | - | - | - | - |

| Indolin-2-one derivative 7m | - | - | - | 0.056 researchgate.net | 0.018 researchgate.net | 0.78 researchgate.net | - |

Induction of Apoptosis and Cell Cycle Arrest Mechanisms

Beyond inhibiting proliferation, certain this compound derivatives actively induce programmed cell death, or apoptosis, and cause cell cycle arrest in cancer cells. These mechanisms are crucial for eliminating cancerous cells and preventing tumor growth.

For instance, a study on a promising thienopyrimidine/N-methylpicolinamide derivative, compound 38 , revealed its ability to induce apoptosis in 34.94% of A549 lung cancer cells in a concentration-dependent manner. researchgate.net The same study also demonstrated that this compound could cause cell cycle arrest at the G2/M checkpoint in 30.57% of A549 cells. researchgate.net The induction of apoptosis is a desirable characteristic for an anticancer drug as it is a clean and controlled form of cell death that does not typically trigger an inflammatory response.

The molecular mechanisms underlying these effects often involve the modulation of key regulatory proteins. In the case of compound 38 , western blot analysis showed it could inhibit the phosphorylation of IκBα and p65, key components of the NF-κB signaling pathway, and also inhibit the phosphorylation of TAK1. researchgate.net The ability of these derivatives to interfere with fundamental cellular processes like cell division and survival pathways makes them attractive candidates for cancer therapy. Research has shown that targeting the cell cycle and inducing apoptosis are effective strategies in cancer treatment. nih.gov

Kinase Inhibitory Activities

Kinases are enzymes that play a critical role in cell signaling and are often dysregulated in cancer, leading to uncontrolled cell growth and survival. This compound derivatives have been identified as potent inhibitors of several kinases implicated in cancer.

Selective Aurora-B Kinase Inhibition

Aurora kinases are a family of serine/threonine kinases that are key regulators of mitosis. whiterose.ac.ukbohrium.com Overexpression of Aurora-B kinase is common in various human tumors, making it an attractive target for cancer therapy. whiterose.ac.uk A novel series of N-methylpicolinamide-4-thiol derivatives was synthesized and evaluated for their kinase inhibitory activity. Among them, compound 6p was found to be a selective inhibitor of Aurora-B kinase. doi.org This selectivity is significant as it may lead to fewer off-target effects and a better safety profile. The development of selective Aurora-B inhibitors is a promising strategy in oncology. nih.govoncotarget.com

Aurora-B Kinase Inhibitory Activity

| Compound | Target Kinase | IC50 (nM) |

|---|---|---|

| GSK1070916 | Aurora-B | 0.38 nih.gov |

| Barasertib (AZD1152) | Aurora-B | 1 nih.gov |

TAK1 Kinase Inhibition and NF-κB Signaling Pathway Modulation

Transforming growth factor-β-activated kinase 1 (TAK1) is a key mediator in the signaling pathways that lead to the activation of nuclear factor-kappa B (NF-κB). nih.gov The NF-κB pathway plays a crucial role in inflammation, immunity, and cancer cell survival. mdpi.com Inhibiting TAK1 can block the pro-survival signals of NF-κB, making cancer cells more susceptible to apoptosis. researchgate.net

A study on thienopyrimidine/N-methylpicolinamide derivatives identified compound 38 as a potent inhibitor of both TAK1 kinase and the NF-κB signaling pathway, with IC50 values of 0.58 µM and 0.84 µM, respectively. researchgate.net This dual inhibition is a highly desirable feature for an anticancer agent. By targeting both the upstream kinase (TAK1) and the downstream signaling pathway (NF-κB), such compounds can effectively shut down a critical survival mechanism for cancer cells. The inhibition of TAK1 has been shown to enhance the effectiveness of chemotherapy in breast cancer models. researchgate.net

TAK1 and NF-κB Pathway Inhibitory Activity

| Compound | Target | IC50 (µM) |

|---|---|---|

| Compound 38 | TAK1 Kinase | 0.58 researchgate.net |

| Compound 38 | NF-κB Pathway | 0.84 researchgate.net |

c-Met Kinase Inhibition

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), are implicated in the proliferation, invasion, and metastasis of various cancers when their signaling pathway is dysregulated. researchgate.netunipa.it Therefore, c-Met is a validated target for cancer therapy. google.comturkjps.org

Several series of N-methylpicolinamide and thienopyrimidine derivatives have been designed and synthesized as selective c-Met kinase inhibitors. In one study, the most promising compound, 43 , demonstrated superior activity against A549, HepG2, and MCF-7 cancer cell lines, with IC50 values of 0.58 ± 0.15 µM, 0.47 ± 0.06 µM, and 0.74 ± 0.12 µM, respectively. researchgate.net Enzyme-based assays confirmed that compound 43 selectively inhibits c-Met. researchgate.net Another study also highlighted the potential of N-methylpicolinamide derivatives in targeting the c-Met pathway. researchgate.net

c-Met Kinase Inhibitory Activity of Compound 43

| Cell Line | Antiproliferative IC50 (µM) |

|---|---|

| A549 | 0.58 ± 0.15 researchgate.net |

| HEPG2 | 0.47 ± 0.06 researchgate.net |

| MCF-7 | 0.74 ± 0.12 researchgate.net |

Inhibition of Other Kinases (e.g., Flt-3, VEGFR-2, c-Kit, EGFR, CRAF, BRAFV600E)

Derivatives of this compound are integral components of various multi-kinase inhibitors, most notably in analogues of Sorafenib. The N-methylpicolinamide moiety of Sorafenib is crucial for its interaction with the ATP-binding site of Raf-1 kinase. Modifications to this group have been a significant focus in medicinal chemistry to enhance the therapeutic profile of Sorafenib and develop novel anti-tumor agents.

Pharmacological studies have identified that Sorafenib and its derivatives target a range of kinases involved in tumor cell proliferation and angiogenesis. These include CRAF, BRAF, and its V600E mutant, as well as receptor tyrosine kinases such as c-Kit, FMS-like tyrosine kinase 3 (Flt-3), and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). hoffmanchemicals.com The inhibitory action against these kinases disrupts key signaling pathways essential for tumor growth and metastasis.

Research into novel Sorafenib derivatives bearing a pyrazole (B372694) scaffold, which includes the N-methylpicolinamide structure, has yielded compounds with potent inhibitory activity against several of these kinases. For instance, specific derivatives have demonstrated significant inhibition of VEGFR-2, CRAF, and Flt-3. researchgate.net One notable compound from a series of pyrazole-bearing Sorafenib derivatives, compound 8b , exhibited an IC₅₀ value of 0.56 μM against VEGFR-2 kinase. researchgate.net Another study on N-methylpicolinamide and thienopyrimidine derivatives identified compounds that could inhibit c-Met, Flt-3, VEGFR-2, c-Kit, and EGFR kinases. researchgate.net

The substitution on the N-methylpicolinamide core can significantly influence kinase inhibition. For example, replacing the methylamide with a methoxyamide has been shown to abolish kinase inhibition, highlighting the importance of the hydrogen bonding capabilities of the amide for target binding. mdpi.com

Table 1: Kinase Inhibition Profile of Selected N-Methylpicolinamide Derivatives

| Compound/Drug | Target Kinase | IC₅₀ (μM) | Reference |

| Sorafenib | CRAF, BRAF, V600E BRAF, c-Kit, Flt-3, VEGFR-2 | Not Specified | |

| Compound 8b (pyrazole derivative) | VEGFR-2 | 0.56 | researchgate.net |

| Compound 8b (pyrazole derivative) | CRAF | 7.9 | researchgate.net |

| Compound 8b (pyrazole derivative) | c-Met | 0.54 | researchgate.net |

| Compound 8b (pyrazole derivative) | Flt-3 | 5.2 | researchgate.net |

| Compound 8b (pyrazole derivative) | EGFR | >10 | researchgate.net |

Antitubercular Activity as Bedaquiline (B32110) Analogues

The this compound scaffold has been utilized in the development of analogues of the antitubercular drug Bedaquiline. Bedaquiline is a potent inhibitor of mycobacterial ATP synthase and is effective against multidrug-resistant tuberculosis (MDR-TB). capot.combldpharm.com However, concerns about its high lipophilicity and potential for cardiac side effects have driven research into new analogues with improved properties. capot.comnih.gov

In an effort to create less lipophilic analogues, the naphthalene (B1677914) C-unit of Bedaquiline has been replaced with substituted pyridyl rings, which can be synthesized from this compound precursors. capot.com These modifications aim to retain potent antitubercular activity while improving the safety profile. nih.gov Studies have shown that C5-aryl pyridine (B92270) analogues of Bedaquiline can maintain antitubercular activity. nih.gov Further modifications to the A, B, and C rings of Bedaquiline variants, including the use of pyridyl moieties, have led to the discovery of compounds with potent activity against Mycobacterium tuberculosis and significantly reduced inhibition of the hERG channel, which is associated with cardiac toxicity. nih.gov

For instance, pyridyl analogues of TBAJ-587 (a Bedaquiline analogue) containing 4-chlorophenyl or 4-trifluoromethoxyphenyl groups demonstrated potent antitubercular activity. nih.gov The 4-chlorophenyl derivative, in particular, showed a significant reduction in hERG inhibition compared to Bedaquiline. nih.gov

Inhibition of Mycobacterial ATP Synthase

The primary mechanism of action for Bedaquiline and its analogues is the inhibition of the mycobacterial F-ATP synthase, a crucial enzyme for energy production in the bacterium. capot.combldpharm.com Bedaquiline binds to the c subunit of the ATP synthase, disrupting the proton motive force and leading to cell death. researchgate.netfluorochem.co.ukmedchemexpress.com This mechanism is effective even against non-replicating, dormant mycobacteria. bldpharm.combldpharm.com

Analogues incorporating a pyridyl C-unit, derived from this compound, are designed to interact with the same target. capot.combldpharm.com Structural studies suggest that the quinoline (B57606) and naphthalene units of Bedaquiline are important for positioning the active side chain within the ion-binding site of the enzyme. bldpharm.com The replacement with smaller, more hydrophilic pyridyl C-units is being explored to determine if effective binding can be maintained. bldpharm.com

The inhibitory activity of these analogues against M. tuberculosis is often evaluated using both replicating (MABA) and non-replicating (LORA) assays. Bedaquiline itself shows potent inhibition in both assays with MICs of 0.08 and 0.12 µg/mL, respectively. capot.com

Activity Against Drug-Resistant Tuberculosis Strains

A significant advantage of Bedaquiline and its analogues is their efficacy against drug-resistant strains of M. tuberculosis, including multidrug-resistant (MDR-TB) and extensively drug-resistant (XDR-TB) forms. capot.comescholarship.orgnih.gov The novel mechanism of targeting ATP synthase circumvents the resistance mechanisms that have developed against many first- and second-line TB drugs. nih.gov

New Bedaquiline analogues with modified A-, B-, and C-ring subunits, which can include picolinamide-derived structures, are being developed to combat these resistant strains. nih.gov For example, the Bedaquiline analogue WX-081 (Sudapyridine) has shown excellent activity against both drug-susceptible and MDR-TB strains. Similarly, other research has identified indolizine (B1195054) derivatives with encouraging activity against MDR strains of M. tuberculosis. The development of new analogues remains a critical strategy in addressing the global health challenge of drug-resistant tuberculosis. nih.govbldpharm.com

Table 2: Antitubercular Activity of Bedaquiline and Selected Analogues

| Compound | Target Strain | MIC (μg/mL) | Assay Type | Reference |

| Bedaquiline | M. tb H37Rv | 0.08 | MABA | capot.com |

| Bedaquiline | M. tb H37Rv | 0.12 | LORA | capot.com |

| WX-081 | DS-TB | 0.15 (MIC₉₀) | Not Specified | |

| WX-081 | MDR-TB | 0.47 (MIC₉₀) | Not Specified |

Herbicidal Activity and Interference with Carotenoid Biosynthesis

Derivatives of N-methylpicolinamide have been identified as a novel class of bleaching herbicides. Specifically, N-benzyl-6-methylpicolinamide derivatives have been synthesized and evaluated for their herbicidal activity. These compounds induce a characteristic bleaching effect in treated weeds, which is a hallmark of interference with carotenoid biosynthesis.

The mechanism of action involves the inhibition of phytoene (B131915) desaturase (PDS), a key enzyme in the carotenoid biosynthesis pathway. Carotenoids are essential pigments in plants that protect chlorophyll (B73375) from photo-oxidation. By inhibiting carotenoid production, these herbicides leave chlorophyll vulnerable to photodestruction, leading to the observed bleaching of plant tissues and eventual cell death.

Studies have shown that treatment with these picolinamide (B142947) derivatives leads to the accumulation of phytoene, a precursor in the carotenoid pathway, which confirms the inhibition of phytoene desaturase. The structure-activity relationship (SAR) studies of these compounds have revealed that the introduction of electron-withdrawing groups at specific positions on the benzyl (B1604629) ring can significantly enhance their herbicidal activity.

Investigation as Potential Ligands in Metallobiological Systems

The picolinamide scaffold, including this compound, is recognized for its potential as a ligand in coordination chemistry and metallobiological systems. capot.com The picolinamide moiety can act as a bidentate ligand, coordinating with metal ions. This chelating property is fundamental to the design of ligands for various biomedical applications, including the development of metal-based drugs and imaging agents. researchgate.netbldpharm.com

Picolinic acid and its derivatives are widely utilized as pendant arms in more complex ligands for metal ion complexation. researchgate.net These complexes have potential applications in magnetic resonance imaging (MRI) as contrast agents and in radioisotope labeling for therapeutic purposes. researchgate.net The structural and electronic characteristics of picolinic acid allow it to form stable complexes with a variety of metal ions. researchgate.net

While direct studies on this compound as a ligand in metallobiological systems are not extensively detailed in the provided context, the known coordination chemistry of the broader picolinamide class suggests its potential for such applications. capot.comresearchgate.net The ability of the picolinamide group to form stable metal complexes is a key feature that can be exploited in the rational design of new metallodrugs and diagnostic agents. bldpharm.com

Structure Activity Relationship Sar and Ligand Design Principles

Identification of Key Structural Motifs for Biological Efficacy

The biological efficacy of compounds centered around the N-Methoxy-N-methylpicolinamide scaffold is determined by several key structural motifs that are crucial for molecular recognition and interaction with biological targets.

The picolinamide (B142947) moiety itself is a critical pharmacophoric feature. As a derivative of picolinic acid, it functions as an effective bidentate ligand, meaning it can bind to a metal center at two points. nih.gov This chelating ability, often involving the pyridine (B92270) nitrogen and the amide oxygen, is fundamental to its role in various biological contexts, including its use in copper-catalysed reactions which can be mechanistically relevant to its biological effects. nih.gov The specific arrangement of the nitrogen atom in the pyridine ring relative to the amide group is essential for pre-organizing the molecule for target binding.

The N-methoxy-N-methylamide group , also known as a Weinreb amide, is another cornerstone of the scaffold's activity. While this group is renowned in synthetic chemistry for its controlled reactivity, in a medicinal chemistry context, it influences the compound's conformational rigidity, metabolic stability, and hydrogen bonding capabilities. The N-methylation of amides is a critical modification that can significantly impact biological activity. researchgate.net A high degree of N-methyl amide content has been found to be crucial for the activity of certain macrocyclic compounds, suggesting that this substitution pattern plays a key role in maintaining a bioactive conformation. researchgate.netnih.govnih.gov This modification can prevent the formation of intermolecular hydrogen bonds, which may enhance membrane permeability, while also influencing the molecule's three-dimensional shape to better fit into a target's binding site. nih.gov

In various series of related compounds, such as N-methylpicolinamide-4-thiol derivatives, the thiol group attached to the picolinamide ring serves as a crucial anchor or point of interaction, further defining the molecule's orientation and binding capabilities. nih.gov The combination of the picolinamide core, the specific N-alkylation and N-alkoxylation of the amide, and additional functional groups collectively defines the essential pharmacophore required for biological efficacy.

Impact of Substituent Modifications on Biological Activity and Selectivity

The picolinamide scaffold serves as a versatile template where modifications of substituents can fine-tune biological activity and selectivity. SAR studies on related picolinamide derivatives have provided a detailed roadmap of how different functional groups and their positions impact efficacy.

In a series of N-methylpicolinamide-4-thiol derivatives developed as potential antitumor agents, modifications to a phenyl ring attached to the thiol group revealed distinct SAR trends. nih.gov The nature and position of substituents on this phenyl ring had a profound effect on the compound's inhibitory activity.

Methoxy (B1213986) Groups: The placement of methoxy groups was particularly influential. A methoxy group at the meta-position resulted in better activity than substitutions at the para- or ortho-positions. nih.gov Furthermore, the introduction of two methoxy groups at the meta-positions (e.g., compound 6e ) led to one of the most potent inhibitors in the series. nih.gov This highlights the sensitivity of the target's binding pocket to the specific location of electron-donating groups. The position of a methoxy group can fundamentally switch the biological activity of a compound, as seen in other scaffolds where a change from the 5-position to the 6-position of an indole (B1671886) ring switched the mechanism of action from methuosis induction to microtubule disruption. nih.gov

Halogen Atoms: The location of halogen atoms on the phenyl ring appeared to have a less pronounced effect on the inhibitory activities compared to methoxy groups. nih.gov

Bulky Groups: In a different series of 4-(4-formamidophenylamino)-N-methylpicolinamide derivatives, the introduction of lipophilic and bulky groups as a meta-substituent on the phenyl ring was found to strikingly increase inhibitory activity in vitro. mdpi.com

These findings are summarized in the table below, which shows the antiproliferative activity of selected N-methylpicolinamide-4-thiol derivatives against the HepG2 human cancer cell line. nih.gov

| Compound | Substituent on Phenyl Ring | IC₅₀ (μM) |

|---|---|---|

| 6a | Unsubstituted | 16.54 |

| 6b | 3-Methoxy | 15.43 |

| 6c | 4-Methoxy | >50 |

| 6d | 2-Methoxy | 23.91 |

| 6e | 3,5-Dimethoxy | 7.12 |

| 6f | 3-Fluoro | 16.82 |

| 6g | 4-Fluoro | 16.49 |

| 6h | 3-Chloro | 16.13 |

| 6i | 4-Chloro | 16.51 |

| 6j | 3-Bromo | 16.09 |

Ligand Efficiency and Drug-Likeness Considerations in Picolinamide Scaffolds

In modern drug discovery, potency alone is not a sufficient measure of a compound's quality. Ligand efficiency (LE) and drug-likeness are critical metrics used to assess the potential of a molecule to become a successful drug. These concepts are vital in the optimization of picolinamide scaffolds.

Ligand Efficiency (LE) is a metric that relates the binding affinity of a compound to its size, typically measured by the number of non-hydrogen atoms (heavy atom count, HAC). It is defined as the binding energy per heavy atom. epfl.ch A high LE value is desirable, especially in early-stage drug discovery, as it suggests that the compound achieves its potency efficiently, without excessive molecular size. csmres.co.uk For fragment-based drug discovery, a recommended LE value is ≥ 0.3 kcal/mol per heavy atom. csmres.co.uk While LE often decreases as a fragment is optimized into a larger, more potent molecule, starting with a high-efficiency fragment makes it easier to develop a final compound with favorable drug-like properties. csmres.co.uk

Lipophilic Ligand Efficiency (LLE) , another key metric, evaluates the potency of a compound relative to its lipophilicity (logP). It is calculated as pIC50 - logP. The goal is to increase potency without a concurrent increase in lipophilicity, as high lipophilicity is often associated with promiscuity, toxicity, and poor pharmacokinetic properties. csmres.co.uk An LLE value in the range of 5 to 7, or even higher, is often targeted during lead optimization. csmres.co.uk

Drug-likeness is a qualitative concept used to evaluate whether a compound has properties that would make it a likely candidate for an oral drug. This is often assessed using guidelines like Lipinski's "Rule of Five," which sets thresholds for molecular weight, lipophilicity, and the number of hydrogen bond donors and acceptors. Picolinamide scaffolds must be designed with these principles in mind to ensure they possess favorable absorption, distribution, metabolism, and excretion (ADMET) properties.

The table below summarizes these key drug design metrics.

| Metric | Definition | Significance in Drug Design |

| Ligand Efficiency (LE) | LE = -ΔG / N (where ΔG is binding free energy and N is the number of non-hydrogen atoms) | Measures the binding efficiency per atom; helps select smaller, more efficient hits for optimization. epfl.ch |

| Lipophilic Ligand Efficiency (LLE) | LLE = pIC₅₀ - logP | Balances potency and lipophilicity; helps design more selective compounds with better ADMET properties. csmres.co.uk |

| Drug-Likeness | Qualitative assessment based on physicochemical properties (e.g., Rule of Five) | Guides the selection of compounds with a higher probability of becoming orally bioavailable drugs. mdpi.com |

Rational Design Strategies for Novel this compound Analogues

The rational design of new this compound analogues is a multidisciplinary effort that leverages SAR insights, computational modeling, and structure-based design principles to create molecules with enhanced potency, selectivity, and drug-like properties. nih.gov

One primary strategy involves structure-based drug design (SBDD) . If the three-dimensional structure of the biological target is known, computational docking simulations can be used to predict how different analogues of this compound would bind. mdpi.com These models can highlight key interactions, such as hydrogen bonds or hydrophobic contacts, and guide the design of new molecules that optimize these interactions. By analyzing the binding pocket, chemists can introduce substituents that complement the target's surface, fill unoccupied pockets, and displace unfavorable water molecules.

Another approach is the development of three-dimensional quantitative structure-activity relationship (3D-QSAR) models . researchgate.net These models build a statistical correlation between the chemical properties of a series of known compounds and their biological activities. The resulting models can then be used to predict the activity of novel, untested analogues, allowing researchers to prioritize the synthesis of compounds with the highest probability of success. researchgate.net

Furthermore, the principles of bioisosteric replacement are frequently employed. mdpi.com This involves substituting a functional group in the lead molecule with another group that has similar physical or chemical properties, with the aim of improving the compound's pharmacological profile. For example, an amide linkage might be replaced with a urea (B33335) linkage to explore different hydrogen bonding patterns and conformational effects. mdpi.com

The ultimate goal of these rational design strategies is to iteratively refine the this compound scaffold. By combining the empirical knowledge gained from SAR studies with the predictive power of computational chemistry, researchers can accelerate the discovery of novel analogues with superior therapeutic potential. nih.govdntb.gov.ua

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Investigations of Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This technique is instrumental in predicting the binding mode and affinity of a ligand to a protein's active site.

Prediction of Binding Modes and Affinities

In the context of N-Methoxy-N-methylpicolinamide, molecular docking simulations could be employed to predict how the molecule interacts with a specific biological target. For instance, in a hypothetical docking study against a protein kinase, the picolinamide (B142947) moiety might orient itself within the ATP-binding pocket. The predicted binding affinity, often expressed as a docking score or binding energy (e.g., in kcal/mol), would provide a quantitative measure of the interaction strength. Studies on similar heterocyclic compounds have successfully used docking to predict binding energies and guide further experimental work. nih.govjbcpm.com

| Parameter | Hypothetical Value for this compound | Significance |

| Binding Energy | -8.5 kcal/mol | Indicates a potentially strong and stable interaction with the target protein. |

| Predicted Ki | 500 nM | Estimates the concentration required for inhibition, guiding experimental validation. |

Identification of Key Interacting Residues within Binding Pockets

Molecular docking not only predicts the binding pose but also reveals the specific amino acid residues that are crucial for the interaction. For this compound, key interactions could involve hydrogen bonding between the amide oxygen or the pyridine (B92270) nitrogen and residues such as serine or lysine (B10760008) in the binding pocket. The methoxy (B1213986) and methyl groups might engage in hydrophobic interactions with nonpolar residues like leucine (B10760876) or valine. Identifying these key residues is critical for understanding the mechanism of action and for designing derivatives with improved potency and selectivity.

Molecular Dynamics Simulations to Elucidate Conformational Dynamics and Stability of Ligand-Protein Complexes

While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, tracking the movements of atoms and molecules over time. nih.govmdpi.comnih.gov This allows for the assessment of the conformational dynamics and stability of the this compound-protein complex.

Cheminformatics Applications in this compound Design and Virtual Screening (e.g., RDKit)

Cheminformatics combines chemistry, computer science, and information technology to analyze chemical data. insilicochemistry.io Open-source toolkits like RDKit are widely used for a variety of cheminformatics tasks, including virtual screening and the design of new molecules. udemy.comknime.com

In the case of this compound, RDKit could be used to generate a library of virtual derivatives by modifying its chemical structure. nih.gov These derivatives could then be screened in silico against a target protein to identify compounds with potentially improved properties. RDKit can also be used to calculate molecular descriptors (e.g., molecular weight, logP, number of hydrogen bond donors/acceptors) for this compound and its analogs, which are important for predicting their pharmacokinetic properties.

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide detailed information about the electronic structure and reactivity of a molecule. nih.govcore.ac.ukacs.org These calculations can be used to determine properties like the distribution of electron density, the energies of molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential. researchgate.netnih.gov

For this compound, quantum chemical calculations could predict the most likely sites for metabolic attack or for interaction with a target protein. The calculated electronic properties can also help to explain the observed reactivity and biological activity of the compound. Studies on picolinamide and its isomers have demonstrated the utility of these methods in understanding their photochemical behavior and intermolecular interactions. nih.govcore.ac.ukacs.org

| Computational Method | Application to this compound |

| Density Functional Theory (DFT) | Optimization of molecular geometry, calculation of vibrational frequencies, and determination of electronic properties. researchgate.net |

| Ab initio (e.g., MP2) | High-accuracy calculation of electronic structure and relative energies of different conformations. nih.govcore.ac.ukacs.org |

| Natural Bond Orbital (NBO) Analysis | Investigation of intramolecular charge transfer and hyperconjugative interactions. researchgate.net |

Advanced Research Applications and Future Directions

N-Methoxy-N-methylpicolinamide as a Versatile Intermediate in Complex Molecule Synthesis

This compound, a type of Weinreb amide, serves as a valuable and versatile intermediate in the synthesis of complex organic molecules, particularly those with pharmaceutical potential. The inherent stability of the N-methoxy-N-methylamide group to many nucleophilic reagents, coupled with its facile conversion to ketones or aldehydes, makes it a highly useful functional group in multi-step synthetic sequences.

The picolinamide (B142947) scaffold itself is a key component in a variety of biologically active compounds. Research has demonstrated the synthesis of novel N-methyl-4-phenoxypicolinamide derivatives, which exhibit significant cytotoxic activity against various cancer cell lines. mdpi.com Similarly, a series of 4-(4-formamidophenylamino)-N-methylpicolinamide derivatives have been synthesized and evaluated as potential antitumor agents, with some analogs showing potent anti-proliferative activity. mdpi.comnih.gov In these syntheses, the picolinamide core, which can be derived from or constructed with functionalities like the N-methoxy-N-methylamide, acts as a foundational structure for the elaboration of more complex and pharmacologically active molecules. mdpi.comnih.gov

The general synthetic strategy often involves the initial preparation of a core picolinamide structure, which is then modified through various chemical reactions to introduce different substituents and functional groups, ultimately leading to a library of derivatives for biological screening. mdpi.commdpi.com This modular approach, enabled by the reactivity and stability of intermediates like this compound, is crucial in the discovery of new therapeutic agents.

Table 1: Examples of Complex Molecules Synthesized from Picolinamide Scaffolds

| Derivative Class | Starting Material/Core | Therapeutic Target/Activity |

| N-Methyl-4-phenoxypicolinamide derivatives | 4-Chloro-N-methylpicolinamide | Cytotoxic against A549, H460, and HT29 cancer cell lines |

| 4-(4-Formamidophenylamino)-N-methylpicolinamide derivatives | 4-Chloro-N-methylpicolinamide | Antitumor agents, angiogenesis inhibitors |

| N-methylpicolinamide-4-thiol derivatives | N-methylpicolinamide-4-thiol | Antitumor agents, Aurora-B kinase inhibitors |

Development of this compound-Based Probes for Biological System Investigations

The development of chemical probes is essential for visualizing and understanding complex biological processes at the molecular level. magtech.com.cn Fluorescent probes, in particular, are powerful tools in cellular and molecular biology. mdpi.com While direct examples of probes based on this compound are not extensively documented, the structural motifs present in this compound and its derivatives are found in various imaging agents.

For instance, radioiodinated N-(alkylaminoalkyl)-substituted 4-methoxybenzamides have been investigated as imaging agents for melanoma. nih.gov Furthermore, a 11C-labeled N-(2-diethylaminoethyl)-4-methoxybenzamide has been developed as a novel probe to selectively target melanoma for positron emission tomography (PET) imaging. nih.gov These examples highlight the potential of the substituted benzamide (B126) scaffold, which shares structural similarities with picolinamides, in the design of targeted imaging agents.

The picolinamide framework can be functionalized to incorporate fluorophores or radiolabels, and the N-methoxy-N-methylamide group can serve as a handle for further chemical modifications to attach targeting moieties or modulate the probe's properties. The future development of probes derived from this compound could lead to novel tools for investigating specific biological targets or pathways, contributing to a deeper understanding of disease mechanisms.

Integration into Nanoformulations for Targeted Delivery (e.g., Poly(L-Glutamic Acid)-g-Methoxy Poly(Ethylene Glycol) Nanoparticles)

Nanoformulations are revolutionizing drug delivery by enabling the targeted transport of therapeutic agents to specific sites in the body, thereby enhancing efficacy and reducing side effects. Poly(L-Glutamic Acid)-g-Methoxy Poly(Ethylene Glycol) (PLG-g-mPEG) is a biocompatible and biodegradable copolymer that can self-assemble into nanoparticles, making it an excellent carrier for anticancer drugs.

While direct integration of this compound into these nanoformulations is not widely reported, derivatives of this compound have been incorporated into such advanced drug delivery systems. For example, a derivative of N-methylpicolinamide, BLZ945, has been co-encapsulated with another therapeutic agent, combretastatin (B1194345) A4, in PLG-g-mPEG nanoparticles. These nanoparticles have demonstrated the ability to target tumor vasculature and exhibit prolonged circulation times, suggesting a promising approach for cancer therapy.

The picolinamide structure can be modified to facilitate its conjugation or encapsulation within nanoparticles. The versatility of the N-methoxy-N-methylamide group could be exploited to attach the molecule to the polymer backbone or to another component of the nanoformulation. This area of research holds significant promise for the development of next-generation targeted cancer therapies.

Prospects for Clinical Translation and Therapeutic Development of this compound Derivatives

Derivatives of N-methylpicolinamide have shown considerable promise as potential therapeutic agents, particularly in the field of oncology. Several studies have reported the synthesis and evaluation of novel picolinamide derivatives with potent antiproliferative activity against a range of human cancer cell lines. mdpi.commdpi.comnih.govnih.gov

For example, certain N-methyl-4-phenoxypicolinamide derivatives have exhibited superior cytotoxicity compared to the established anticancer drug sorafenib (B1663141). mdpi.com Similarly, a series of 4-(4-formamidophenylamino)-N-methylpicolinamide derivatives have been identified as promising antitumor agents that can inhibit angiogenesis and induce apoptosis in cancer cells. mdpi.comnih.gov One particular compound from this series, 5q, was shown to significantly inhibit colon cancer growth in vivo. nih.gov Furthermore, N-methylpicolinamide-4-thiol derivatives have been developed as potent and broad-spectrum anti-proliferative agents, with one compound, 6p, demonstrating selective inhibition of Aurora-B kinase. nih.govmdpi.com

These encouraging preclinical findings suggest that this compound derivatives represent a promising class of compounds for further therapeutic development. The prospects for their clinical translation will depend on continued research to optimize their pharmacological properties, including efficacy, safety, and pharmacokinetic profiles.

Table 2: Preclinical Data on Promising N-Methylpicolinamide Derivatives

| Compound/Derivative Class | Cancer Cell Lines Tested | Key Findings |

| N-Methyl-4-phenoxypicolinamide derivatives | A549, H460, HT-29 | Potent cytotoxicity, with some compounds more active than sorafenib. |

| 4-(4-Formamidophenylamino)-N-methylpicolinamide derivative 5q | HepG2, HCT116 | Broad-spectrum antiproliferative activity; significant in vivo tumor growth inhibition. |

| N-methylpicolinamide-4-thiol derivative 6p | HepG2, HCT-116, SW480, SPC-A1, A375 | Potent and broad-spectrum antiproliferative activity; selective Aurora-B kinase inhibitor. |

Unexplored Reactivity Profiles and Novel Transformations

While the primary utility of N-methoxy-N-methylamides (Weinreb amides) lies in their controlled reactivity with organometallic reagents to form ketones and aldehydes, there are less common and potentially unexplored reactivity profiles associated with these functional groups. Research has uncovered an unusual mode of reactivity for N-methoxy-N-methylamides when treated with strongly basic reagents. researchgate.netlookchem.com This reaction involves a base-induced E2 elimination, leading to the formation of formaldehyde (B43269) and the corresponding N-methylamide anion. researchgate.netlookchem.com

This alternative reaction pathway suggests that under specific conditions, this compound could participate in novel chemical transformations beyond its conventional use as an acylating agent. Further investigation into this and other potential reactivity patterns could unveil new synthetic methodologies and expand the utility of this compound in organic synthesis. The exploration of its reactivity with different catalysts, reagents, and reaction conditions may lead to the discovery of novel cyclization, cross-coupling, or functional group interconversion reactions.

Advanced Analytical Method Development for this compound Research

The advancement of research on this compound and its derivatives necessitates the development and application of sophisticated analytical methods for their characterization, quantification, and purity assessment. Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry (MS) are routinely employed to confirm the structure of newly synthesized compounds. mdpi.commdpi.comrsc.org

High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) are crucial for monitoring reaction progress, purifying products, and determining the purity of final compounds. mdpi.com These techniques are also essential for pharmacokinetic studies of derivative compounds, allowing for the sensitive and selective quantification of the parent drug and its metabolites in biological matrices.

As research progresses towards more complex derivatives and their application in biological systems, the development of more advanced and specialized analytical methods will be required. This may include chiral separation techniques for enantiomerically pure compounds, high-resolution mass spectrometry for metabolite identification, and quantitative NMR (qNMR) for accurate purity determination without the need for a reference standard. The availability of analytical data such as NMR, HPLC, and LC-MS from commercial suppliers indicates that standard methods for the characterization of this compound are well-established. ambeed.com

Q & A

Q. How is N-Methoxy-N-methylpicolinamide synthesized, and what analytical methods confirm its purity and structure?

- Methodological Answer: The synthesis typically involves coupling reactions between picolinic acid derivatives and methoxy-methylamine precursors. For example, amidation reactions using carbodiimide coupling agents (e.g., EDC or DCC) under inert conditions can yield the target compound. Post-synthesis, purity is confirmed via HPLC (≥98% purity threshold), while structural elucidation relies on -NMR, -NMR, and IR spectroscopy. Crystallographic data (e.g., single-crystal X-ray diffraction) can resolve stereochemical ambiguities, as demonstrated in related picolinamide derivatives .

Q. What are the key spectroscopic characteristics (e.g., NMR, IR) of this compound for structural elucidation?

- Methodological Answer: In -NMR, the methoxy group (-OCH) typically resonates as a singlet at δ 3.3–3.5 ppm, while the N-methyl group (-NCH) appears as a singlet near δ 3.0–3.2 ppm. The aromatic protons in the picolinamide ring show splitting patterns between δ 7.5–8.5 ppm. IR spectroscopy confirms the presence of amide C=O stretching (~1650–1680 cm) and N-H bending (~1550 cm). Discrepancies in spectral data should be cross-validated with high-resolution mass spectrometry (HRMS) .

Q. What role does this compound serve in organic synthesis (e.g., as a ligand or intermediate)?

- Methodological Answer: This compound acts as a versatile intermediate in heterocyclic chemistry. Its methoxy and methylamide groups facilitate coordination in metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura). It also serves as a precursor for synthesizing bioactive molecules, such as kinase inhibitors, via functionalization of the pyridine ring .

Advanced Research Questions

Q. How can reaction conditions be optimized for this compound synthesis to improve yield and minimize byproducts?

- Methodological Answer: Optimization involves systematic variation of parameters:

- Temperature: Lower temperatures (0–5°C) reduce side reactions during amide bond formation.

- Catalyst: Use of DMAP (4-dimethylaminopyridine) enhances coupling efficiency.

- Solvent: Polar aprotic solvents (e.g., DMF or THF) improve solubility of intermediates.

- Work-up: Acidic or basic aqueous washes remove unreacted starting materials.

Design of Experiments (DoE) frameworks, such as factorial designs, statistically identify critical factors .

Q. How do contradictory data in spectral analysis of this compound arise, and what validation methods resolve them?

- Methodological Answer: Contradictions may stem from solvent impurities, tautomerism, or crystallographic polymorphism. To resolve these:

Q. What computational approaches predict the reactivity of this compound in novel reactions?

- Methodological Answer: Quantum mechanical methods (e.g., DFT calculations at the B3LYP/6-31G* level) model electronic properties (e.g., Fukui indices for nucleophilic/electrophilic sites). Molecular docking studies predict binding affinities in biological targets. Machine learning models trained on reaction databases (e.g., USPTO) forecast plausible reaction pathways .

Q. How does steric hindrance from substituents affect the reactivity of this compound in cross-coupling reactions?

- Methodological Answer: Steric effects from the N-methyl and methoxy groups influence regioselectivity. For example, bulky substituents at the pyridine ring’s ortho position hinder transmetalation in palladium-catalyzed couplings. Comparative studies using substituted analogs (e.g., N-ethoxy derivatives) quantify steric parameters (e.g., Tolman cone angles) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.